molecular formula C15H17N3O3 B11840759 N'-[(2-Methylpropanoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide CAS No. 88758-60-5

N'-[(2-Methylpropanoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide

Cat. No.: B11840759
CAS No.: 88758-60-5
M. Wt: 287.31 g/mol
InChI Key: MOZHPCKOHCTZLG-UHFFFAOYSA-N
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Description

N-(Isobutyryloxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic organic compound that features a quinoline moiety linked to an acetimidamide group through an isobutyryloxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Isobutyryloxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the alkylation of N-(quinolin-8-yl)benzamides with alkyl bromides via ruthenium(II)-catalyzed C–H bond activation . Another method involves microwave-accelerated cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone or acetonitrile under metal-free conditions .

Industrial Production Methods

While specific industrial production methods for N-(Isobutyryloxy)-2-(quinolin-8-yloxy)acetimidamide are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Isobutyryloxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

    Substitution: The compound can participate in substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of 8-substituted quinolines can yield mono- and dibromo derivatives .

Scientific Research Applications

N-(Isobutyryloxy)-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Isobutyryloxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety can bind to various enzymes and receptors, modulating their activity. This interaction can affect cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Isobutyryloxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for targeted applications.

Properties

CAS No.

88758-60-5

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

[(1-amino-2-quinolin-8-yloxyethylidene)amino] 2-methylpropanoate

InChI

InChI=1S/C15H17N3O3/c1-10(2)15(19)21-18-13(16)9-20-12-7-3-5-11-6-4-8-17-14(11)12/h3-8,10H,9H2,1-2H3,(H2,16,18)

InChI Key

MOZHPCKOHCTZLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N

Origin of Product

United States

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